

Solubility of Dibutyl Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl carbonate*

Cat. No.: *B105752*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **dibutyl carbonate** in various organic solvents. **Dibutyl carbonate**, a versatile organic compound, sees application as a solvent, plasticizer, and an intermediate in organic synthesis. A thorough understanding of its solubility is critical for its effective use in research, particularly in drug development for formulation and purification processes. This document collates available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Physicochemical Properties of Dibutyl Carbonate

A foundational understanding of **dibutyl carbonate**'s physicochemical properties is essential for interpreting its solubility behavior.

Property	Value
Molecular Formula	C9H18O3 [1]
Molecular Weight	174.24 g/mol [1]
Appearance	Colorless liquid [2]
Density	0.925 - 0.932 g/cm ³ [3] [4]
Boiling Point	Approximately 205-207.2 °C [4] [5]
Flash Point	76 °C [4]
LogP (calculated)	2.74 - 3 [4]

The calculated LogP value indicates that **dibutyl carbonate** is a moderately lipophilic and nonpolar molecule, which is a key factor in determining its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for **dibutyl carbonate** in a wide range of organic solvents is not extensively available in publicly accessible literature. However, a specific solubility value has been reported in dimethyl sulfoxide (DMSO).

Solvent	Temperature (°C)	Solubility
Dimethyl Sulfoxide (DMSO)	Not Specified	55 mg/mL (315.66 mM) [6]

Qualitative Solubility and Miscibility

Based on the principle of "like dissolves like," **dibutyl carbonate**'s nonpolar nature suggests good solubility in other nonpolar organic solvents. Qualitative assessments indicate that it is miscible with a variety of common organic solvents.

Dibutyl carbonate is reportedly miscible with the following solvents:[\[5\]](#)

- Ethanol
- Benzene

- Diethyl ether
- Trichloromethane
- 2-Propanone (Acetone)
- Heptyl acetate
- Tributyl phosphate

It is expected to have low solubility in highly polar solvents like water.

Experimental Protocol for Solubility Determination

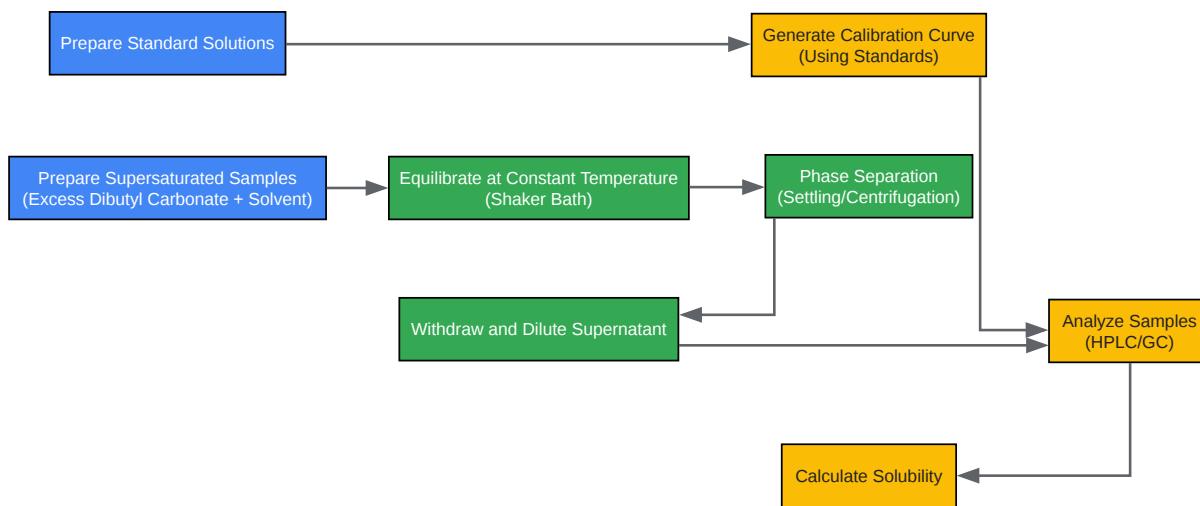
For applications requiring precise solubility values, the following detailed experimental protocol, adapted from the shake-flask method for similar long-chain dialkyl carbonates, can be employed.^[7] This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the equilibrium solubility of **dibutyl carbonate** in a specific organic solvent at a controlled temperature.

Materials:

- **Dibutyl carbonate** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance
- Glass vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.


Procedure:

- Preparation of Standards: Prepare a series of standard solutions of **dibutyl carbonate** in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.
- Sample Preparation: Add an excess amount of **dibutyl carbonate** to several glass vials. The presence of undissolved solute is necessary to ensure that the solution reaches saturation.
- Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial containing the excess **dibutyl carbonate**.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is recommended to perform a preliminary experiment to determine the time required to achieve equilibrium.
- Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. For fine suspensions, centrifugation at the experimental temperature can be used to achieve clear separation.
- Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to the experimental temperature to avoid any temperature-induced precipitation. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
- Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method. The concentration of **dibutyl carbonate** in the saturated solution is determined by comparing the analytical response to the calibration curve.

- Data Reporting: The solubility is typically reported in units such as mg/mL, g/100g of solvent, or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **dibutyl carbonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining **dibutyl carbonate** solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibutyl carbonate | C9H18O3 | CID 68333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibutyl carbonate [chembk.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Dibutyl carbonate | lookchem [lookchem.com]
- 5. dibutyl carbonate [stenutz.eu]
- 6. Dibutyl carbonate | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility of Dibutyl Carbonate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105752#solubility-of-dibutyl-carbonate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com